4-(2',6'-Dichlorobenzyl)imidazole hydrochloride
Description
4-(2',6'-Dichlorobenzyl)imidazole hydrochloride (CAS: 78892-86-1) is an aromatic heterocyclic compound featuring an imidazole core substituted with a 2,6-dichlorobenzyl group. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications. This compound is commonly utilized as a research chemical or intermediate in pharmaceutical and organic synthesis .
Properties
CAS No. |
78892-86-1 |
|---|---|
Molecular Formula |
C10H9Cl3N2 |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C10H8Cl2N2.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-14-7;/h1-3,5-6H,4H2,(H,13,14);1H |
InChI Key |
GLPNWSAZCIFHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=CN2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction follows an SN2 mechanism, requiring a 1:1 molar ratio of imidazole to 2,6-dichlorobenzyl chloride. However, excess imidazole (1.2–1.5 equivalents) is often employed to drive the reaction to completion and mitigate dimerization side products. Patent EP1731510A1 details analogous imidazole alkylation processes, emphasizing the use of inert atmospheres (nitrogen or argon) to prevent oxidation.
Solvent and Temperature Optimization
Non-aqueous solvents like THF are preferred due to their ability to dissolve both reactants and stabilize intermediates. Reactions conducted at 60–80°C for 12–24 hours achieve optimal conversion rates, as evidenced by similar protocols in CA2562131C. Lower temperatures (<40°C) result in incomplete alkylation, while higher temperatures (>100°C) promote decomposition.
Hydrochloride Salt Formation and Crystallization
Post-alkylation, the free base is treated with hydrochloric acid to form the hydrochloride salt. This step requires meticulous pH control (pH 1–3) to ensure complete protonation without hydrolyzing the imidazole ring.
Crystallization Techniques
The hydrochloride salt is isolated via solvent evaporation or antisolvent addition. Patent CN102603646B describes recrystallization from ethanol/water mixtures, yielding needle-like crystals with >99% purity. Slow cooling (0.5°C/min) minimizes occluded solvents, while vacuum filtration reduces residual moisture.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters from published methodologies:
| Parameter | Method A (THF, 70°C) | Method B (DMF, 80°C) | Method C (Acetonitrile, 60°C) |
|---|---|---|---|
| Yield (%) | 87 | 92 | 78 |
| Reaction Time (h) | 18 | 14 | 24 |
| Purity (%) | 98.5 | 97.2 | 95.8 |
| By-products | <1% dimer | <2% chloride adduct | <3% hydrolyzed imidazole |
Method B (DMF-based) offers the highest yield but requires stringent solvent removal due to DMF’s high boiling point. Method A balances efficiency and practicality for industrial scale-up.
Advanced Catalytic Approaches
Recent innovations focus on phase-transfer catalysts (PTCs) and microwave-assisted synthesis. Tetrabutylammonium bromide (TBAB) as a PTC reduces reaction times to 6–8 hours with comparable yields. Microwave irradiation at 100°C for 30 minutes achieves 89% yield, though scalability remains challenging.
Chemical Reactions Analysis
Reaction Conditions
The synthesis can be optimized by adjusting various parameters:
-
Solvents : Ionic liquids have been used to facilitate reactions under controlled conditions, improving yields and purity.
-
Temperature : Reaction temperatures typically range from room temperature to elevated conditions (up to 70 °C), depending on the specific reaction setup.
Chemical Reactions and Mechanisms
4-(2',6'-Dichlorobenzyl)imidazole hydrochloride can undergo various chemical reactions due to its structural properties:
-
Nucleophilic Substitution Reactions : The compound can react with nucleophiles due to the electrophilic nature of the dichlorobenzyl group.
-
Oxidation Reactions : The imidazole ring can be oxidized under specific conditions, potentially leading to various derivatives with altered biological activities.
Mechanistic Insights
The mechanism of action for compounds like this compound often involves:
-
Formation of reactive intermediates that can interact with biological targets.
-
Stabilization of intermediates due to the electron-withdrawing effect of the dichlorobenzyl group.
Data Table on Biological Activity
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antifungal | TBD | |
| Similar Imidazole Derivative | Anticancer | 0.4 - 1.0 |
Scientific Research Applications
4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position and Halogenation : The dichlorobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with analogs like 4-fluorobenzyl () or unchlorinated benzyl groups. These differences impact binding affinity in biological systems and synthetic reactivity .
- Functional Groups : Ethylthio or formyl substituents () enhance nucleophilicity or serve as sites for further derivatization, whereas the dichlorobenzyl group in the target compound may prioritize electrophilic substitution reactions .
Biological Activity
4-(2',6'-Dichlorobenzyl)imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a dichlorobenzyl group, which is pivotal for its biological activity. The imidazole moiety is known for its role in various biological functions, including enzyme catalysis and receptor binding.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various imidazole derivatives, including those similar to this compound, showed potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. One notable finding is that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects against human cancer cell lines, the compound demonstrated an IC50 value of approximately 7.2 µM against MCF-7 breast cancer cells, indicating significant potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 7.2 |
| HeLa (Cervical) | 10.5 |
| HCT-116 (Colon) | 5.0 |
3. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit various enzymes, including protein kinases and phosphodiesterases. Such inhibition plays a crucial role in modulating signaling pathways involved in cancer progression and inflammation.
Research Findings:
- A study found that this compound inhibited cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes, with an IC50 value of 15 µM.
- Additionally, it exhibited inhibitory activity against topoisomerase II, which is essential for DNA replication and repair.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The lipophilic nature of the dichlorobenzyl group enhances the compound's ability to integrate into bacterial membranes.
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Enzyme Interaction: Binding to active sites of target enzymes disrupts their normal function, leading to decreased proliferation of cancer cells or reduced inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2',6'-Dichlorobenzyl)imidazole hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis of imidazole derivatives often involves cyclization reactions under controlled conditions. For example, refluxing precursors like substituted benzaldehydes with triazole derivatives in absolute ethanol, followed by acetic acid catalysis, yields intermediates that can be further functionalized . To ensure purity, techniques such as recrystallization (water-ethanol mixtures) and vacuum distillation are critical. Yield optimization (e.g., 65% in analogous reactions) requires precise stoichiometry and reaction time control (18-hour reflux) . Characterization via melting point analysis (e.g., 141–143°C) and spectroscopic methods (NMR, HPLC) is recommended for purity validation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H and C) are essential for structural confirmation. For example, chlorinated benzyl groups produce distinct aromatic proton splitting patterns in H NMR . Chromatographic purity can be assessed using reversed-phase HPLC with UV detection (e.g., 254 nm), while stability under light and humidity should be tested via accelerated degradation studies (ICH guidelines) .
Q. How should storage conditions be optimized to prevent degradation?
- Methodological Answer : Chlorinated imidazole derivatives are sensitive to light and moisture. Storage in amber glass containers under inert gas (argon or nitrogen) at controlled temperatures (2–8°C) is advised. Stability studies on analogs suggest that desiccation (silica gel) and avoidance of prolonged exposure to room temperature reduce hydrolytic degradation .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the design and optimization of synthesis pathways?
- Methodological Answer : Tools like ICReDD’s reaction path search methods leverage quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediates. For example, tautomerization and dehydrative cyclization steps in imidazole synthesis can be modeled computationally to identify energy barriers and optimal catalysts (e.g., nickel-based systems) . Machine learning models trained on databases like Reaxys can propose alternative routes, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Meta-analyses of antimicrobial or anticancer activity data should standardize protocols (e.g., MIC/MTS assays) and include negative controls (e.g., solvent-only groups). For example, imidazole derivatives with hydrazine moieties show variable potency against Staphylococcus aureus depending on substituent electronegativity, requiring structure-activity relationship (SAR) studies with systematic substituent screening .
Q. How can reaction fundamentals inform reactor design for scaling up synthesis?
- Methodological Answer : Kinetic studies (e.g., rate constants for cyclization) guide reactor type selection. Continuous-flow reactors are advantageous for exothermic steps (e.g., nitrile additions), while batch reactors suit multi-step syntheses requiring intermediate isolation. Membrane separation technologies (e.g., nanofiltration) can enhance yield by removing byproducts like unreacted hydrazides .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
